(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chlorine atom, an acetamide group, and a p-tolyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide typically involves the reaction of (S)-1-(p-tolyl)ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products include alcohols, ketones, and other oxidized or reduced derivatives.
Scientific Research Applications
(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the chiral center and the functional groups in the molecule contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(p-Tolyl)ethanamine: A precursor in the synthesis of (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide.
2-Chloroacetamide: A structurally similar compound with different reactivity and applications.
N-(1-(p-Tolyl)ethyl)acetamide: A compound with a similar structure but lacking the chlorine atom.
Uniqueness
This compound is unique due to its chiral nature and the presence of both the chlorine atom and the acetamide group
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-N-[(1S)-1-(4-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
MEROEWXZHHGWCP-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)NC(=O)CCl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.